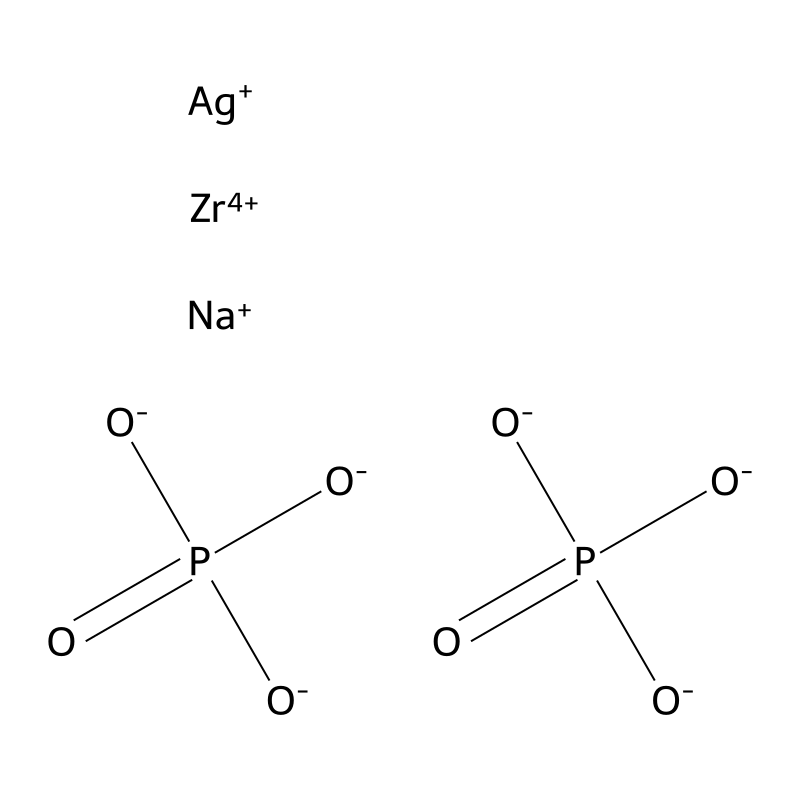Silver sodium zirconium phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Silver sodium zirconium phosphate is an inorganic compound with the formula . It is often referred to as silver sodium hydrogen zirconium phosphate, and it is recognized for its antimicrobial properties. This compound is utilized in various applications, particularly in textiles, plastics, and food packaging, due to its effectiveness against a broad spectrum of microorganisms, including bacteria and fungi . The compound's structure includes silver ions that contribute to its biocidal activity, making it a valuable substance in industries requiring antimicrobial solutions.
Silver sodium zirconium phosphate exhibits significant biological activity, primarily as an antimicrobial agent. Studies have shown that it is effective against a wide range of pathogens, including those responsible for biofouling and discoloration in materials. Its mode of action involves the release of silver ions that penetrate microbial cells, leading to cell death through mechanisms such as oxidative stress and interference with cellular respiration . Additionally, while the compound has demonstrated mutagenic potential in vitro, in vivo studies have not confirmed significant genotoxic effects .
The synthesis of silver sodium zirconium phosphate can be achieved through several methods, including:
- Sol-gel process: This method involves the hydrolysis of metal alkoxides and the subsequent formation of a gel that incorporates silver ions.
- Precipitation: By mixing solutions containing sodium phosphate, zirconium salts, and silver nitrate under controlled conditions, the compound can be precipitated out.
- Solid-state reaction: This method involves grinding the components together at high temperatures to facilitate the reaction and formation of the desired compound.
Each method has its advantages regarding purity, yield, and scalability for industrial applications .
Silver sodium zirconium phosphate has a wide array of applications due to its antimicrobial properties:
- Textiles: Incorporated into fibers to prevent microbial growth and odor.
- Food Packaging: Used in materials to extend shelf life by inhibiting bacterial growth.
- Medical Devices: Coatings on surgical instruments and implants to reduce infection rates.
- Coatings: Applied as an antimicrobial agent in paints and coatings for various surfaces .
Research on the interactions of silver sodium zirconium phosphate with biological systems has highlighted both its beneficial properties and potential risks. While it effectively reduces microbial contamination, studies indicate that it may also pose environmental hazards due to its toxicity to aquatic life. The compound's long-lasting effects in ecosystems necessitate careful consideration during application and disposal . Furthermore, ongoing evaluations are assessing its safety profile concerning chronic exposure and potential carcinogenicity .
Several compounds share similarities with silver sodium zirconium phosphate, particularly in their antimicrobial properties or chemical structure:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Silver zinc zeolite | AgZnO | Known for lower toxicity compared to silver alone. |
| Silver sulfadiazine | AgC10H10N4O2S | Commonly used as a topical antiseptic. |
| Silver nitrate | AgNO3 | Widely used for its bactericidal properties but more toxic. |
| Copper sodium hydrogen phosphate | CuNaHPO4 | Offers similar antimicrobial effects with different metal ions. |
Silver sodium zirconium phosphate stands out due to its unique combination of silver with zirconium and sodium phosphates, which enhances its stability and effectiveness in various applications while potentially reducing toxicity compared to other silver compounds .








